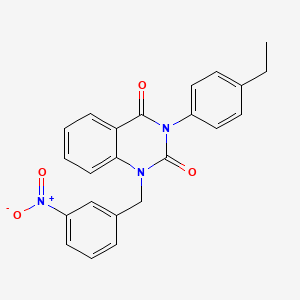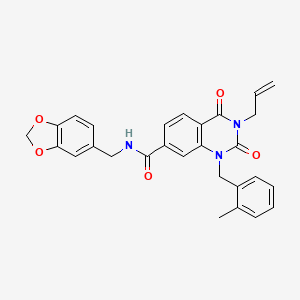![molecular formula C27H25ClFN3O4S B11439220 N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide](/img/structure/B11439220.png)
N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2-CHLOROPHENYL)METHYL]-6-{1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-CHLOROPHENYL)METHYL]-6-{1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. The final step often involves the formation of the hexanamide moiety under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core or the phenyl rings.
Reduction: Reduction reactions could target the oxoethyl group or other carbonyl-containing moieties.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, thienopyrimidine derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar applications.
Medicine
In medicine, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antiviral properties. Research could focus on these therapeutic areas to determine the compound’s efficacy and safety.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The presence of chlorophenyl and fluorophenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl Substituted Amides: Compounds with phenyl groups attached to amide moieties.
Uniqueness
The unique combination of chlorophenyl, fluorophenyl, and thienopyrimidine in this compound sets it apart from other similar compounds. This structural uniqueness could translate to distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C27H25ClFN3O4S |
|---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H25ClFN3O4S/c28-21-7-4-3-6-19(21)16-30-24(34)8-2-1-5-14-31-26(35)25-22(13-15-37-25)32(27(31)36)17-23(33)18-9-11-20(29)12-10-18/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,30,34) |
InChI Key |
JEDMGNTWPBCXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11439140.png)
![3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11439150.png)
![3-(4-ethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11439155.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11439165.png)
![4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl acetate](/img/structure/B11439177.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11439187.png)
![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B11439193.png)
![N-(3,4-dimethylphenyl)-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11439198.png)
![6-[(4-Bromophenyl)amino]pyrimidine-4-thiol](/img/structure/B11439200.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439205.png)

![8-(2,6-dichlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439222.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11439224.png)
